

An In-depth Technical Guide to the Spectroscopic Properties of Direct Yellow Dyes

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Compound of Interest

Compound Name: *Direct yellow 34*

Cat. No.: *B15600396*

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This technical guide provides a detailed overview of the spectroscopic properties of "**Direct Yellow 34**" and its commonly associated synonym, "Chrysophenine G" (also known as Direct Yellow 12). This document is intended for researchers, scientists, and professionals in drug development who may encounter these dyes in their work, whether for staining, as analytical reagents, or in other applications.

There is a notable discrepancy in chemical databases regarding "**Direct Yellow 34**". While often used interchangeably with Chrysophenine G, official chemical registries assign them different CAS numbers and molecular structures. This guide will address both compounds to provide a comprehensive resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Direct Yellow 34** and Chrysophenine G is presented in Table 1. This information is crucial for understanding the context of their spectroscopic behavior.

Table 1: Chemical and Physical Properties

Property	Direct Yellow 34	Chrysophenine G (Direct Yellow 12)
C.I. Name	29060	24895
CAS Number	6420-33-3[1]	2870-32-8[2][3]
Molecular Formula	<chem>C37H28N6Na4O15S4</chem>	<chem>C30H26N4Na2O8S2</chem> [2][3][4][5]
Molecular Weight	1016.87 g/mol	680.66 g/mol [2][3]
Appearance	Red-light yellow powder	Orange to deep yellow powder[2]
Solubility	Soluble in water (forms an orange solution).	Soluble in water (forms a golden-yellow solution); slightly soluble in ethanol and acetone[2][4].

UV-Visible Spectroscopy

UV-Visible spectroscopy is a primary technique for characterizing the electronic transitions in dye molecules. The position and intensity of the absorption maxima (λ_{max}) are related to the extent of the conjugated system in the molecule.

Table 2: UV-Visible Spectroscopic Data

Parameter	Direct Yellow 34	Chrysophenine G (Direct Yellow 12)
λ_{max}	Data not available in the reviewed literature. A generic "direct yellow dye" has been reported with a λ_{max} at 430 nm.	389 nm (in water)[6]
Molar Extinction Coefficient (ϵ)	Data not available.	$\geq 29,000 \text{ M}^{-1}\text{cm}^{-1}$ (at 389-401 nm in water at 0.02 g/L)[6]

The λ_{max} of Chrysophenine G at 389 nm is characteristic of the extensive π -electron system of the stilbene-disazo chromophore. The high molar extinction coefficient indicates a strong absorbance, which is typical for dyes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a complete spectrum for **Direct Yellow 34** is not available, the expected characteristic absorption bands for Chrysophenine G, based on its structure as a disazo stilbene dye, are summarized in Table 3.

Table 3: Characteristic FT-IR Absorption Bands for Azo Dyes

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3300	N-H stretching	Amines (if present)
3100 - 3000	=C-H stretching	Aromatic C-H
1620 - 1580	C=C stretching	Aromatic ring
1550 - 1450	N=N stretching	Azo group (-N=N-)
1350 - 1250	C-N stretching	Aromatic amine
1200 - 1100	S=O stretching	Sulfonate group (-SO ₃ ⁻)
1100 - 1000	C-O-C stretching	Ether (ethoxy group)
900 - 675	C-H bending (out-of-plane)	Aromatic ring substitution patterns

These bands are indicative of the key structural features of azo dyes, including the aromatic rings, the azo linkage, and any sulfonate or amine groups.

Fluorescence Spectroscopy

Some direct dyes exhibit fluorescence, emitting light after absorbing photons. Chrysophenine G is known to be fluorescent, but quantitative data such as quantum yield, excitation and

emission maxima, and fluorescence lifetime are not readily available in the public domain. The fluorescence of such dyes is often related to the rigidity of their molecular structure and the nature of the solvent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic measurements. The following are generalized protocols for the spectroscopic analysis of dyes like **Direct Yellow 34** and Chrysophenine G.

5.1. UV-Visible Spectroscopy Protocol

- **Solution Preparation:** Prepare a stock solution of the dye in a suitable solvent (e.g., deionized water for water-soluble dyes) of a known concentration. Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-800 nm).
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra to eliminate absorbance contributions from the solvent and the cuvette.
- **Sample Measurement:** Starting with the most dilute solution, rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}). To determine the molar extinction coefficient, plot a calibration curve of absorbance at λ_{max} versus the concentration of the standard solutions. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear portion of this curve will be the molar extinction coefficient (assuming a path length of 1 cm).

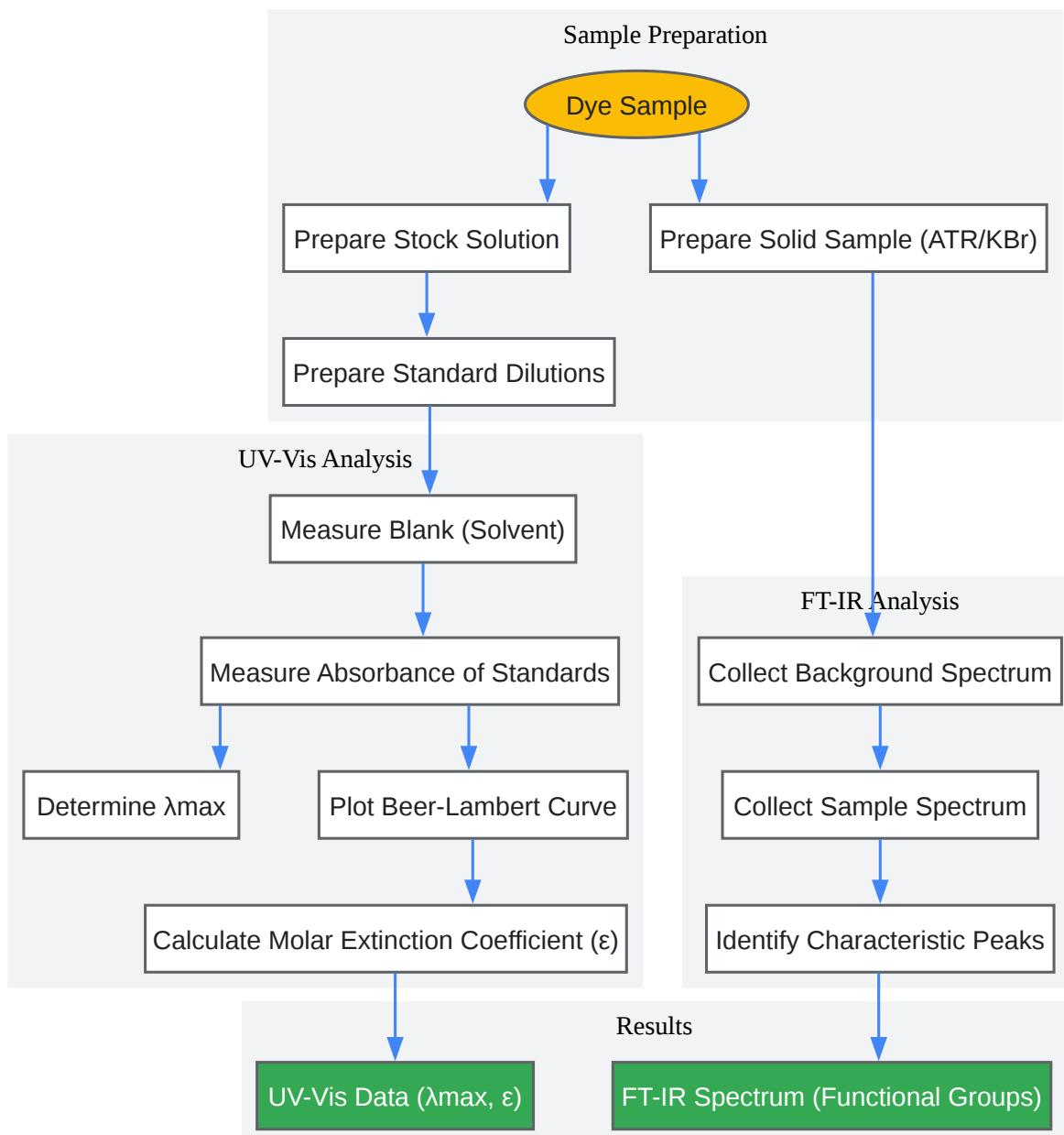
5.2. FT-IR Spectroscopy Protocol

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the powdered dye directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the dye with dry potassium bromide and pressing the mixture into a transparent disk.
- **Spectrometer Setup:** Turn on the FT-IR spectrometer and allow it to stabilize.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental contributions.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Visualizations

6.1. Experimental Workflow

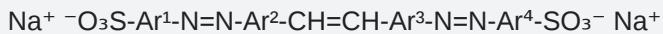
The following diagram illustrates a general workflow for the spectroscopic characterization of a dye sample.

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General workflow for spectroscopic characterization of a dye.

6.2. Chemical Structure of Chrysophenine G (Direct Yellow 12)

The following diagram illustrates the chemical structure of Chrysophenine G.



Ar^1 = Phenyl with ethoxy group
 Ar^2, Ar^3 = Substituted phenyl rings
 Ar^4 = Phenyl with ethoxy group

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Simplified structure of Chrysophenine G (Direct Yellow 12).

Disclaimer: The provided information is based on publicly available data and is intended for research and informational purposes only. For critical applications, it is recommended to obtain and analyze a certified reference standard of the specific dye.

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